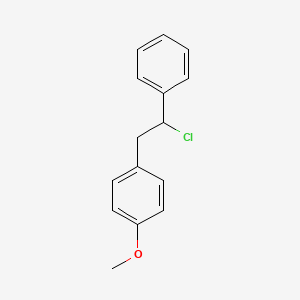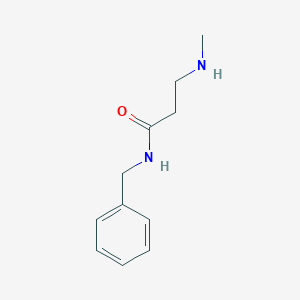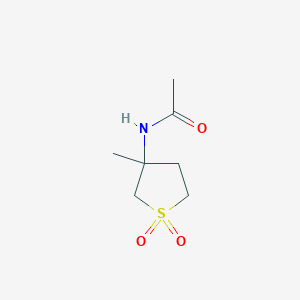
(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acids. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, making it a derivative of cinnamic acid. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Major Products Formed:
Substitution Reactions: Products include substituted cinnamic acids or their derivatives.
Oxidation Reactions: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction Reactions: Products include 2-bromo-3-(4-methoxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid: Similar in structure but contains a cyano group instead of a bromine atom.
(E)-3-(4-Methoxyphenyl)prop-2-enoic acid: Similar structure but differs in the configuration of the double bond.
4-Methoxycinnamic acid: Lacks the bromine atom but shares the methoxyphenyl group.
Uniqueness: (Z)-2-Bromo-3-(4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
90772-66-0 |
|---|---|
Molekularformel |
C10H9BrO3 |
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
(Z)-2-bromo-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)/b9-6- |
InChI-Schlüssel |
SCORPPWNYVTKPE-TWGQIWQCSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\Br |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)




![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)

![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)


